2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-5-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWURAWIYRWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Formation of Diazonium Fluoborate Salt
A key step involves the diazotization of a suitably substituted aniline precursor:
- Starting material: 2-bromo-5-methanesulfonylaniline (or closely related aniline compound).
- Reagents: Hydrochloric acid (HCl), sodium nitrite (NaNO2), and sodium fluoborate (NaBF4).
- Procedure:
- Dissolve 2-bromo-5-methanesulfonylaniline in a mixture of HCl and water.
- Cool the solution to approximately -5 °C.
- Slowly add aqueous sodium nitrite, maintaining temperature below 0 °C to form the diazonium salt.
- Add sodium fluoborate solution to precipitate the diazonium fluoborate salt.
- Filter, wash with diluted acid and ice-cold methanol, and dry to obtain the diazonium salt solid.
This step is critical for generating a stable diazonium intermediate suitable for subsequent chlorosulfonylation.
Conversion to Sulfonyl Chloride via Thionyl Chloride
The diazonium fluoborate salt is then converted into the sulfonyl chloride:
- Reagents: Thionyl chloride (SOCl2), cuprous chloride (CuCl) as catalyst.
- Procedure:
- Slowly add thionyl chloride to water under cooling (~0 °C).
- Add cuprous chloride to the cooled mixture.
- Gradually add the diazonium fluoborate salt at -5 to 0 °C.
- Stir and allow the reaction to proceed overnight at low temperature.
- Extract the product with ethyl acetate.
- Wash organic layer sequentially with sodium carbonate solution, water, and saturated brine.
- Concentrate and cool to crystallize the product.
- Filter and dry to obtain pure this compound.
This method yields approximately 79.4% product with high purity confirmed by HPLC and NMR.
Alternative Oxidative Chlorination Methods
Research literature indicates alternative oxidative chlorination routes for sulfonyl chloride synthesis, which may be adapted for the target compound:
- Use of sodium hypochlorite (bleach) under acidic conditions to oxidize thiol or sulfide precursors to sulfonyl chlorides.
- Control of temperature below 0 °C to prevent decomposition.
- Workup involving quenching excess chlorine, washing with bicarbonate, brine, and drying over magnesium sulfate.
- Purification by low-temperature crystallization.
Though these methods are demonstrated for related sulfonyl chlorides, they provide a basis for potential alternative synthesis routes for this compound.
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC): Used to confirm purity and monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): Structural confirmation of sulfonyl chloride and methanesulfonyl groups.
- Crystallization: Cooling of concentrated organic extracts to induce crystallization for product isolation.
- Washing steps: Sequential aqueous washes to remove inorganic impurities and residual reagents.
Research Findings and Practical Considerations
- The diazotization-chlorosulfonylation route provides a robust, scalable method with good yields and product purity.
- Strict temperature control below 0 °C is essential to prevent decomposition of diazonium intermediates.
- The use of cuprous chloride as a catalyst facilitates the substitution reaction efficiently.
- Purification by crystallization from ethyl acetate ensures removal of side products.
- Alternative oxidative chlorination methods offer potential for milder conditions but require careful adaptation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the bromine or sulfonyl chloride groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the sulfur atoms.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can result in the formation of sulfides or thiols.
Scientific Research Applications
Chemistry: 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of protein functions and interactions. It is also used in the synthesis of bioactive compounds.
Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It serves as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study protein interactions and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between the target compound and three analogs:
Key Observations:
- Substituent Effects: The target compound’s methanesulfonyl group (SO₂CH₃) is bulkier and more electron-withdrawing than the methoxy group (OCH₃) in ’s compound. This enhances electrophilicity at the sulfonyl chloride site, promoting nucleophilic substitution reactions . The naphthalene backbone in ’s compound increases aromatic conjugation, likely improving thermal stability but reducing solubility in polar solvents compared to benzene-based analogs .
Molecular Weight :
- The target compound has the highest molecular weight (332.49 g/mol) among the benzene derivatives due to the additional sulfonyl group. The naphthalene-based compound (313.58 g/mol) is lighter than expected due to fewer heteroatoms.
Reactivity:
- Target Compound : The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward amines or alcohols to form sulfonamides or sulfonate esters.
- : The methoxy group (electron-donating) slightly deactivates the benzene ring, reducing reactivity compared to the target compound .
- : The chlorine atom (moderately electron-withdrawing) may direct electrophilic substitution to the para position relative to the sulfonyl chloride .
Biological Activity
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C7H7BrClO4S2
- CAS Number : 1038695-53-2
- IUPAC Name : this compound
The compound features a brominated aromatic ring with two sulfonyl groups, which are crucial for its biological interactions. The presence of halogen substituents is known to enhance the binding affinity to various biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with multiple receptors and enzymes, leading to alterations in cellular processes.
- Biochemical Pathways : These compounds can influence various pathways related to microbial resistance and cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The following table summarizes its antimicrobial activity:
| Compound | Bacterial Strains Tested | Fungal Strains Tested | Inhibition (%) |
|---|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | Candida albicans | Moderate |
In vitro studies demonstrated moderate growth inhibition against several strains, particularly Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer properties of this compound were assessed through various assays against multiple cancer cell lines. The results are summarized in the following table:
| Compound | Cancer Cell Lines Tested | Percentage Growth Inhibition (%) |
|---|---|---|
| This compound | EKVX, CAKI-1, UACC-62, MCF7 | 75.46 - 89.61 |
The compound exhibited significant anticancer activity across various cell lines, indicating its potential as a lead compound for further drug development. The mechanism by which it exerts these effects is still under investigation, but it is hypothesized that the halogen substituents enhance binding affinity to biological targets involved in cancer progression.
Case Studies
Several case studies have highlighted the efficacy of similar urea derivatives in treating resistant bacterial infections and various cancers:
- Antimicrobial Resistance : Derivatives with structural similarities have shown promise in overcoming antibiotic resistance in pathogens like Acinetobacter baumannii.
- Cancer Treatment : Compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, demonstrating significant potential in oncology .
Q & A
Q. What are the key functional groups in 2-bromo-5-methanesulfonylbenzene-1-sulfonyl chloride, and how do they influence its reactivity?
The compound contains three reactive groups: a bromine atom (Br), a methanesulfonyl group (SO₂CH₃), and a sulfonyl chloride (SO₂Cl).
- Bromine : Participates in nucleophilic aromatic substitution (NAS) or Suzuki coupling reactions.
- Methanesulfonyl group : Acts as an electron-withdrawing group, directing electrophilic substitution to specific positions on the benzene ring.
- Sulfonyl chloride : Highly reactive toward nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Methodological Note: Use spectroscopic techniques (e.g., -NMR, IR) to confirm substitution patterns and monitor reaction progress .
Q. What synthetic routes are available for preparing this compound?
- Step 1 : Bromination of 5-methanesulfonylbenzene-1-sulfonic acid using Br₂ in the presence of FeBr₃.
- Step 2 : Conversion to sulfonyl chloride via treatment with PCl₅ or SOCl₂ under anhydrous conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane. Note: Monitor reaction intermediates using HPLC to avoid over-bromination or side reactions .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions influenced by the methanesulfonyl group. Example: MEP analysis of analogous compounds (e.g., 3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride) shows strong electrophilicity at the sulfonyl chloride group, guiding reaction design .
Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?
- Source Analysis : Compare reaction conditions (e.g., solvent polarity, temperature). For example, DMF may stabilize intermediates but increase hydrolysis risk.
- Controlled Replication : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture-induced decomposition. Case Study: Divergent yields (40–85%) in sulfonamide formation were traced to residual water in amine reagents; using molecular sieves improved consistency .
Q. What strategies mitigate competing reactions during functionalization of the sulfonyl chloride group?
Q. What role does the methanesulfonyl group play in modulating biological activity of derived sulfonamides?
- SAR Studies : Compare IC₅₀ values of analogs with/without the methanesulfonyl group.
- Mechanistic Insight : The group enhances solubility and binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors). Example: A 2024 study showed a 10-fold increase in potency for methanesulfonyl-containing derivatives against bacterial proteases .
Contradictory Data Analysis
Q. Why do some studies report conflicting reactivity of the bromine atom in this compound?
- Contextual Factors :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for NAS.
- Catalyst Dependency : Pd(PPh₃)₄ vs. CuI in cross-coupling reactions alters product distribution.
Resolution: Standardize reaction protocols across labs; use high-purity Pd catalysts to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
